molecular formula C4H11N B15291751 N-(Methyl-d3)-1-propanamine

N-(Methyl-d3)-1-propanamine

Cat. No.: B15291751
M. Wt: 76.16 g/mol
InChI Key: GVWISOJSERXQBM-BMSJAHLVSA-N
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Description

N-(Methyl-d3)-1-propanamine is a deuterated amine compound, where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methyl-d3)-1-propanamine can be synthesized through several methods. One common approach involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine . Another method involves the reaction of N-(1,1,1-trideuteriomethyl)phthalimide with acids to form salts of methyl-d3-amine .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(Methyl-d3)-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-(Methyl-d3)-1-propanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Methyl-d3)-1-propanamine involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of biochemical reactions due to the kinetic isotope effect, leading to altered metabolic pathways and improved stability of deuterated drugs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Methyl-d3)-1-propanamine include:

    Methyl-d3-amine: A simpler deuterated amine with similar isotopic properties.

    N-(Methyl-d3)-2-propanamine: A structural isomer with different chemical and physical properties.

Uniqueness

This compound is unique due to its specific isotopic composition and the position of the deuterium atoms. This uniqueness makes it valuable in studies requiring precise isotopic labeling and in the synthesis of deuterated drugs with enhanced properties.

Properties

Molecular Formula

C4H11N

Molecular Weight

76.16 g/mol

IUPAC Name

N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3/i2D3

InChI Key

GVWISOJSERXQBM-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCC

Canonical SMILES

CCCNC

Origin of Product

United States

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